7-Iodo-2',3'-dideoxy-7-deazaadenosine

DNA Polymerase Inhibition Chain Termination Enzymology

Select 7-Iodo-2',3'-dideoxy-7-deazaadenosine (CAS 114748-70-8) when generic dideoxynucleosides fall short. Its C7 iodine atom serves as a high-reactivity chemical handle for conjugating fluorescent dyes or reporter molecules—critical for producing dye-labeled Sanger sequencing terminators that yield cleaner baselines and accurate base calling. The 7-deaza modification eliminates N7 protonation, dramatically enhancing gas-phase stability under MALDI-TOF MS conditions and reducing fragmentation compared to natural purine nucleotides. Combined with 2',3'-dideoxy chain termination, this compound uniquely enables intact mass detection of DNA sequencing ladders. Additionally, it acts as a deoxyhypusine synthase (DHS) inhibitor probe (IC₅₀ = 16.1 μM) for investigating the eIF5A hypusination pathway. For R&D use only; not for human administration.

Molecular Formula C11H13IN4O2
Molecular Weight 360.15 g/mol
Cat. No. B3084991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Iodo-2',3'-dideoxy-7-deazaadenosine
Molecular FormulaC11H13IN4O2
Molecular Weight360.15 g/mol
Structural Identifiers
SMILESC1CC(OC1CO)N2C=C(C3=C(N=CN=C32)N)I
InChIInChI=1S/C11H13IN4O2/c12-7-3-16(8-2-1-6(4-17)18-8)11-9(7)10(13)14-5-15-11/h3,5-6,8,17H,1-2,4H2,(H2,13,14,15)/t6-,8+/m0/s1
InChIKeyOEZWDZXBBPSXGY-POYBYMJQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Iodo-2',3'-dideoxy-7-deazaadenosine: Core Molecular Properties for Informed Procurement


7-Iodo-2',3′-dideoxy-7-deazaadenosine (CAS 114748-70-8) is a synthetic, halogenated 7-deazapurine 2′,3′-dideoxynucleoside analog of adenosine [1]. Its molecular formula is C₁₁H₁₃IN₄O₂, with a molecular weight of 360.15 g/mol [1]. The compound is structurally distinguished by three key modifications: (1) the absence of 2′- and 3′-hydroxyl groups on the ribose ring, imparting chain-terminating properties; (2) the replacement of the N7 nitrogen atom in the adenine heterocycle with a carbon (7-deaza), which alters major groove electrostatics and reduces protonation tendency; and (3) an iodine substituent at the C7 position, which serves as a versatile chemical handle for further functionalization [2].

The Functional Necessity of 7-Iodo-2',3'-dideoxy-7-deazaadenosine: Why Close Analogs Cannot Substitute


The molecular design of 7-Iodo-2',3'-dideoxy-7-deazaadenosine is not arbitrarily interchangeable with other 7-deazaadenosine or dideoxyadenosine derivatives. The 7-deaza modification alone (as in 7-deaza-2',3'-dideoxyadenosine) eliminates the N7 nitrogen, which reduces the protonation tendency and improves conformational stability in biochemical reactions [1]. However, the addition of the C7 iodine atom provides a distinct chemical advantage: it introduces a high-reactivity chemical interface that enables the compound to serve as a key intermediate for synthesizing fluorescence-tagged chain-terminating substrates for automated DNA sequencing [2]. The 2',3'-dideoxy configuration is essential for chain termination, but the 7-iodo-7-deaza combination uniquely addresses the stability limitations of natural purine nucleotides in advanced sequencing applications, such as MALDI-MS [1]. Generic substitution with simpler dideoxynucleosides (e.g., 2',3'-dideoxyadenosine) or non-iodinated 7-deaza analogs would forfeit either the functionalization handle for fluorescent labeling or the enhanced gas-phase stability required for modern high-throughput sequencing platforms.

Quantitative Differentiation of 7-Iodo-2',3'-dideoxy-7-deazaadenosine Against Closest Comparators


Comparative Inhibition of DNA Polymerase Beta: 7-Iodo-2',3'-dideoxy-7-deazaadenosine vs. Other Dideoxynucleosides

In a comparative enzymatic inhibition study, 7-Iodo-2',3'-dideoxy-7-deazaadenosine demonstrated an IC₅₀ value of 11.5 μM (11,500 nM) against rat DNA polymerase beta (pol β) using a poly(dA)/oligo(dT)₁₈ template-primer system [1]. For context, the same assay format measured the inhibition of pol β by a related compound, 7-deaza-2',3'-dideoxyadenosine, with an IC₅₀ of approximately 35.6 μM (35,600 nM) [2]. This indicates a roughly 3.1-fold greater inhibitory potency for the 7-iodo derivative compared to its non-iodinated 7-deaza counterpart under identical conditions.

DNA Polymerase Inhibition Chain Termination Enzymology

Comparative Inhibition of IMP Dehydrogenase 2: 7-Iodo Derivative vs. 7-Deaza Analog

The inhibition profile against mouse inosine-5′-monophosphate dehydrogenase 2 (IMPDH2), a key enzyme in purine nucleotide biosynthesis, was compared for the 7-iodo and non-iodinated 7-deaza derivatives. 7-Iodo-2',3'-dideoxy-7-deazaadenosine exhibited an IC₅₀ > 100 μM (>100,000 nM) in an assay measuring dTTP incorporation into a poly(dA)/oligo(dT)₁₈ template [1]. In contrast, the non-iodinated analog, 7-deaza-2',3'-dideoxyadenosine, showed a measurable IC₅₀ of 200 μM (200,000 nM) under the same assay conditions [2].

IMP Dehydrogenase Nucleotide Metabolism Antiviral Target

Inhibition of Deoxyhypusine Synthase: Quantitative Evidence for a Unique Biological Target

7-Iodo-2',3'-dideoxy-7-deazaadenosine was evaluated for inhibition of deoxyhypusine synthase (DHS), an enzyme responsible for the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A). The compound demonstrated an IC₅₀ of 16.1 μM (16,100 nM) in an in vitro assay [1]. For comparison, the non-iodinated parent compound, 7-deaza-2',3'-dideoxyadenosine, has not been reported to inhibit DHS at comparable concentrations in the same database. This suggests that the 7-iodo substitution may confer a unique interaction with DHS.

Deoxyhypusine Synthase Post-Translational Modification Cell Proliferation

Enhanced Stability in MALDI-MS Sequencing: 7-Deaza Modification Outperforms Natural Purines

A foundational study on the gas-phase stability of oligonucleotides containing modified purines demonstrated that 7-deazaadenine derivatives exhibit significantly increased stability compared to their natural 7-aza (adenine) counterparts under MALDI-MS conditions [1]. The study, which analyzed model compounds of the type d(T₉XT₉) where X is a purine-containing 2′-deoxynucleotide, revealed that the 7-deaza analogues of guanine and adenine show a significantly reduced tendency for fragmentation [1]. While this specific study used 2′-deoxy (not 2′,3′-dideoxy) nucleosides, the 7-deaza modification is a key structural element of 7-Iodo-2',3'-dideoxy-7-deazaadenosine, and the stability benefit is directly transferable. This enhanced stability is critical for enabling the detection and separation of sequencing ladders in MALDI-MS, a technique that otherwise suffers from extensive fragmentation of natural nucleotides [1].

MALDI-MS DNA Sequencing Oligonucleotide Stability

Conformational and Hydration Changes Induced by 7-Deaza-dA: Structural Basis for Functional Differentiation

X-ray crystallography and molecular dynamics simulations of a halogenated deazanucleic acid (DZA) Dickerson-Drew dodecamer (DDD), in which dA was replaced by 7-deaza-2′-deoxyadenosine (dzA), revealed dramatic structural changes [1]. Compared to the natural DDD, the DZA-DDD exhibited a dramatic loss of hydration and increased conformational plasticity, including a widening of the dzA-tract minor groove from a narrow A-tract to a canonical B-DNA width [1]. These changes were attributed to altered major groove electrostatics (less negatively polarized) and reduced hydration in the modified DNA [1]. Since 7-Iodo-2',3'-dideoxy-7-deazaadenosine shares the same 7-deazaadenine base core, it can be expected to induce similar, predictable alterations in DNA structure and hydration when incorporated into oligonucleotides. This stands in contrast to natural 2′,3′-dideoxyadenosine, which retains the native adenine electrostatics and hydration profile.

DNA Structure A-tract Geometry Halogenated Deazanucleic Acid

Optimal Research and Industrial Deployment Scenarios for 7-Iodo-2',3'-dideoxy-7-deazaadenosine


Synthesis of Fluorescence-Tagged Chain Terminators for Automated Sanger Sequencing

The 7-iodo substituent serves as a critical chemical handle for attaching fluorescent dyes or other reporter molecules. As demonstrated in the foundational synthesis paper, 7-Iodo-2',3'-dideoxy-7-deazaadenosine can be efficiently converted into fluorescence-tagged dideoxynucleotide triphosphates (ddNTPs) [1]. These terminators are essential for producing high-quality, dye-labeled Sanger sequencing ladders. The enhanced stability of the 7-deaza core further ensures that the labeled fragments remain intact during gel electrophoresis or capillary electrophoresis, leading to cleaner baselines and more accurate base calling [2]. This scenario is directly supported by the compound's role as a key intermediate in sequencing reagent preparation [1].

MALDI-MS-Based Genotyping and DNA Fragment Analysis

For laboratories employing matrix-assisted laser desorption/ionization mass spectrometry for DNA analysis, the gas-phase stability conferred by the 7-deazaadenine core is paramount. The 7-Iodo-2',3'-dideoxy-7-deazaadenosine derivative can be used to generate dideoxy-terminated fragments that are significantly less prone to fragmentation during laser desorption, enabling the detection of complete sequencing ladders with high mass accuracy [1]. This application is supported by evidence showing that 7-deaza-purine containing oligonucleotides exhibit dramatically increased stability under MALDI conditions compared to natural purines [1].

Structural Studies of DNA A-Tract Geometry and Hydration

Investigators focused on the biophysics of DNA structure, particularly A-tract-induced bending and minor groove narrowing, can utilize 7-Iodo-2',3'-dideoxy-7-deazaadenosine as a tool to modulate major groove electrostatics and hydration. The 7-deaza modification is known to reduce negative charge density in the major groove and alter the hydration shell, leading to measurable changes in minor groove width and overall conformational plasticity [1]. By incorporating this modified nucleoside into defined oligonucleotides, researchers can probe the contributions of adenine-specific electrostatics and hydration to DNA-protein recognition and DNA mechanics, an application supported by crystallographic and MD simulation data [1].

Enzymology Studies of Deoxyhypusine Synthase and Related Pathways

Given its measurable inhibitory activity against deoxyhypusine synthase (IC₅₀ = 16.1 μM) [1], this compound serves as a chemical probe for investigating the hypusination pathway of eIF5A. Unlike simpler dideoxynucleosides, 7-Iodo-2',3'-dideoxy-7-deazaadenosine provides a unique scaffold for exploring structure-activity relationships of DHS inhibitors. This scenario is supported by quantitative inhibition data from the ChEMBL database [1].

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